Avermectin B2a monosaccharide

Antiparasitic potency Structure-activity relationship Glycosylation requirement

Avermectin B2a monosaccharide (C41H62O12; exact mass 746.4241) is a mono-glycosylated macrocyclic lactone belonging to the avermectin family of 16-membered pentacyclic polyketides produced by Streptomyces avermitilis. It is the biosynthetic intermediate formed by transfer of a single L-oleandrose moiety to avermectin B2a aglycone, one step prior to addition of the second oleandrose to yield the disaccharide avermectin B2a.

Molecular Formula C41H62O12
Molecular Weight 746.9 g/mol
Cat. No. B1247201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin B2a monosaccharide
Molecular FormulaC41H62O12
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)O)C
InChIInChI=1S/C41H62O12/c1-9-21(2)37-25(6)31(42)19-40(53-37)18-29-16-28(52-40)14-13-23(4)36(51-33-17-32(47-8)35(44)26(7)49-33)22(3)11-10-12-27-20-48-38-34(43)24(5)15-30(39(45)50-29)41(27,38)46/h10-13,15,21-22,25-26,28-38,42-44,46H,9,14,16-20H2,1-8H3/b11-10+,23-13+,27-12+/t21?,22-,25-,26-,28+,29-,30-,31-,32-,33-,34+,35-,36-,37+,38+,40-,41+/m0/s1
InChIKeyAIAMVBSMPZPBPX-QPBPBONSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avermectin B2a Monosaccharide for Research and Analytical Applications — Procurement Evidence Guide


Avermectin B2a monosaccharide (C41H62O12; exact mass 746.4241) is a mono-glycosylated macrocyclic lactone belonging to the avermectin family of 16-membered pentacyclic polyketides produced by Streptomyces avermitilis [1]. It is the biosynthetic intermediate formed by transfer of a single L-oleandrose moiety to avermectin B2a aglycone, one step prior to addition of the second oleandrose to yield the disaccharide avermectin B2a [2]. Unlike the mature disaccharide avermectins that dominate commercial formulations (abamectin/ivermectin), this monosaccharide exhibits a differentiated pharmacological profile — retaining potent nematode larval development inhibition while lacking paralytic activity — and serves as both a key biosynthetic pathway probe and an acid-degradation marker in residue analysis .

Why Avermectin B2a Monosaccharide Cannot Be Replaced by Generic Disaccharide Avermectins in Research and Analytical Workflows


Substituting Avermectin B2a monosaccharide with generic avermectin B1a, ivermectin, or even the parent disaccharide B2a introduces a confounded pharmacological variable: the second oleandrose sugar is not a silent substitution. Patent and primary literature establish that monosaccharide derivatives exhibit two- to four-fold weaker antiparasitic potency relative to their disaccharide counterparts [1], while simultaneously retaining nematode larval development inhibition devoid of the paralytic activity characteristic of disaccharide avermectins . This functional uncoupling makes the monosaccharide uniquely valuable as a resistance-probe tool — selective hydrolysis of the terminal saccharide eliminates the paralysis endpoint while preserving development inhibition, enabling researchers to distinguish between target-site mutations and metabolic resistance mechanisms that are conflated when using full disaccharide compounds . In analytical contexts, the monosaccharide is a defined degradation product and impurity marker that cannot be mimicked by the parent disaccharide in HPLC or LC–MS workflows. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence: Avermectin B2a Monosaccharide Versus Disaccharide Analogs


Antiparasitic Potency: Monosaccharide Derivatives Exhibit 2- to 4-Fold Weaker Activity Than Corresponding Disaccharides

The foundational structure-activity relationship (SAR) for all avermectin monosaccharides was established by Chabala et al. (1980) and subsequently re-affirmed in multiple patent filings: monosaccharide avermectin derivatives are two- to four-fold less active than their corresponding disaccharide compounds in standard antiparasitic assays [1]. This SAR applies across the B1a, B2a, and ivermectin series, establishing that loss of the terminal L-oleandrose predictably attenuates potency. For procurement decisions, this means Avermectin B2a monosaccharide cannot serve as a direct potency-equivalent substitute for Avermectin B2a disaccharide in any bioassay where endpoint efficacy is the measured parameter.

Antiparasitic potency Structure-activity relationship Glycosylation requirement

Functional Uncoupling: Larval Development Inhibition Retained While Paralytic Activity Is Lost

Avermectin monosaccharides (including B2a monosaccharide) retain potent inhibition of nematode larval development while being completely devoid of paralytic activity — a functional dissociation not observed with disaccharide avermectins . In disaccharide avermectins (e.g., ivermectin, abamectin), paralysis and developmental inhibition are pharmacologically coupled. The monosaccharide's selective retention of developmental inhibition without paralysis makes it a uniquely discriminating pharmacological probe: it allows researchers to isolate development-specific target engagement from neuromuscular paralytic effects . This property has been exploited to distinguish between resistance mechanisms — specifically, to differentiate target-site mutations that affect both endpoints from metabolic resistance that may spare one pathway .

Mode of action Nematode larval development Paralysis Resistance probe

Resistance Phenotyping: Monosaccharide as a Discriminating Probe for Ivermectin Resistance Mechanisms

Ivermectin B1a monosaccharide (and by structural analogy, Avermectin B2a monosaccharide) has been specifically validated as a sensitive probe to detect certain types of ivermectin resistance in parasitic nematodes . The probe utility arises directly from the functional uncoupling described above: resistant nematodes that have lost sensitivity to the paralytic effects of disaccharide ivermectin may retain sensitivity to the developmental inhibitory effects of the monosaccharide, or vice versa, depending on the resistance mechanism. This differential response pattern cannot be resolved using disaccharide ivermectin alone, where paralysis and development inhibition are confounded . Commercial vendors including Cayman Chemical, Toku-E, and Bertin Bioreagent specifically market the monosaccharide for resistance-probe applications .

Anthelmintic resistance Resistance probe Ivermectin Parasitology

Physicochemical Differentiation: Molecular Weight, Formula, and Solubility Distinguish Monosaccharide from Parent Disaccharide

Avermectin B2a monosaccharide (C41H62O12, MW 746.92) differs substantially from its parent disaccharide Avermectin B2a (C48H74O15, MW 891.09) in molecular weight (Δ144.17 Da, corresponding to the loss of one L-oleandrose moiety, C7H12O3) [1]. This mass difference provides unequivocal discrimination in LC–MS and HPLC-UV analytical workflows. Furthermore, the removal of one sugar alters solubility characteristics: monosaccharide avermectins are reported as soluble in methanol, ethanol, DMF, and DMSO with poor aqueous solubility , a profile that may differ in practical handling from the disaccharide. The reduced molecular weight and altered hydrogen-bonding capacity also affect chromatographic retention time and solid-phase extraction recovery, making the monosaccharide a distinct analytical entity.

Physicochemical properties Molecular weight Solubility HPLC analysis

Biosynthetic Pathway Position: Defined Intermediate with Specific Enzymatic Step

Avermectin B2a monosaccharide occupies a precisely defined position in the avermectin biosynthetic pathway: it is the product of the glycosyltransferase AveBI (EC 2.4.1.-), which transfers the first L-oleandrose from dTDP-L-oleandrose to Avermectin B2a aglycone [1]. A second glycosylation step (KEGG Reaction R06485) then converts the monosaccharide to the mature disaccharide Avermectin B2a [2]. This discrete intermediate status makes Avermectin B2a monosaccharide essential for: (i) metabolic engineering studies aimed at producing monosaccharide-only avermectin congeners; (ii) enzymatic assays of AveBI glycosyltransferase activity; and (iii) studies of blocked mutants in which the second glycosylation step is genetically disrupted [3]. Neither the aglycone nor the disaccharide can substitute for the monosaccharide in these pathway-specific applications.

Biosynthesis Glycosyltransferase Avermectin pathway Metabolic engineering

Research and Industrial Application Scenarios Where Avermectin B2a Monosaccharide Provides Irreplaceable Value


Ivermectin Resistance Mechanism Dissection Using Monosaccharide as a Discriminating Pharmacological Probe

Parasitology laboratories investigating ivermectin-resistant Haemonchus contortus or related nematode isolates should procure Avermectin B2a monosaccharide (or its ivermectin monosaccharide analog) specifically for resistance-mechanism phenotyping. Because the monosaccharide retains larval development inhibition while lacking paralytic activity, it enables a two-dimensional resistance assay: loss of sensitivity to the disaccharide's paralytic effect but retention of monosaccharide-mediated development inhibition indicates a target-site mutation affecting neuromuscular coupling, whereas loss of sensitivity to both endpoints suggests a metabolic or efflux-based resistance mechanism . This discrimination is impossible using disaccharide ivermectin alone. Procurement of the monosaccharide as a companion probe to disaccharide ivermectin is therefore a methodological requirement, not a potency-driven choice [1].

Avermectin Biosynthetic Pathway Studies and AveBI Glycosyltransferase Enzymatic Assays

Research groups engaged in metabolic engineering of Streptomyces avermitilis or heterologous expression of avermectin biosynthetic gene clusters require authentic Avermectin B2a monosaccharide as an analytical standard for monitoring AveBI glycosyltransferase activity . The monosaccharide is the direct product of the first glycosylation step (AveBI) and the substrate for the second (AveBII); its accumulation or depletion in fermentation broths of blocked mutants provides the sole direct readout of glycosyltransferase efficiency [1]. Neither the aglycone (upstream) nor the disaccharide (downstream) can serve this function. Procurement is essential for any laboratory constructing or characterizing avermectin glycosylation mutants [2].

HPLC and LC–MS Reference Standard for Avermectin Degradation Product and Impurity Profiling

Analytical chemistry laboratories performing impurity profiling of ivermectin or abamectin active pharmaceutical ingredients (APIs) must include Avermectin B2a monosaccharide as a reference standard. The monosaccharide is a known acid-degradation product formed by selective hydrolysis of the terminal oleandrose under mild acidic conditions . In LC–MS workflows, its distinct molecular ion (m/z 746.42 for [M]+ or appropriate adduct) and characteristic fragmentation pattern provide unambiguous identification [1]. Regulatory submissions (e.g., EP impurity profiling for ivermectin) require authentic monosaccharide standards for method validation; the parent disaccharide standard cannot substitute because its retention time, mass spectrum, and fragmentation differ systematically [2].

Structure-Activity Relationship (SAR) Studies Targeting Glycosylation-Dependent Pharmacology

Medicinal chemistry and agrochemical discovery programs investigating the role of the oleandrose disaccharide in avermectin target engagement require Avermectin B2a monosaccharide as an essential SAR probe. Systematic comparison of aglycone, monosaccharide, and disaccharide across a panel of biological assays enables deconvolution of sugar-dependent contributions to potency, selectivity, and mode of action . The 2- to 4-fold potency reduction relative to the disaccharide, combined with the retention of development inhibition but loss of paralysis, provides quantitative constraints for pharmacophore modeling and rational design of simplified avermectin analogs [1]. Omitting the monosaccharide from the SAR matrix creates a data gap between aglycone (inactive or weakly active) and disaccharide (fully active) that precludes accurate attribution of pharmacological effects to specific sugar units.

Quote Request

Request a Quote for Avermectin B2a monosaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.